Diethyl 9h-fluoren-9-yl phosphate
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Overview
Description
Diethyl 9H-fluoren-9-yl phosphate is an organic compound with the molecular formula C17H19O4P and a molecular weight of 318.30 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 9H-fluoren-9-yl phosphate typically involves the reaction of 9H-fluoren-9-yl phosphate with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 9H-fluoren-9-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenyl phosphates .
Scientific Research Applications
Diethyl 9H-fluoren-9-yl phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Diethyl 9H-fluoren-9-yl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 9H-fluoren-9-yl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
9-Fluorenylmethyl chloroformate: Used in peptide synthesis and has different functional groups.
9H-Fluoren-9-yl phosphonic acid diethyl ester: Another related compound with similar applications
Uniqueness
Diethyl 9H-fluoren-9-yl phosphate is unique due to its specific phosphate ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise control over phosphorylation is required .
Properties
CAS No. |
34881-01-1 |
---|---|
Molecular Formula |
C17H19O4P |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
diethyl 9H-fluoren-9-yl phosphate |
InChI |
InChI=1S/C17H19O4P/c1-3-19-22(18,20-4-2)21-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
GSKWIGNWGJZQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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